molecular formula C22H26N4O2S B2870406 2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 868256-56-8

2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2870406
CAS RN: 868256-56-8
M. Wt: 410.54
InChI Key: CATAKLIHJSLCLK-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of compounds that have been found to exhibit a wide range of biological activities, including antibacterial properties . They contain a 1,2,4-triazole ring in their structure, which is characterized by multidirectional biological activity .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the S-alkylation of a 1,2,4-triazole-3-thiol in an alkaline medium, followed by the reduction of the corresponding ketone .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques, such as IR, 1D (1H, 13C, DEPT135), and 2D (1H-1H, 1H-13C, and 1H-15N) NMR spectroscopy .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in various chemical reactions. For example, cyclometalated platinum (II) complexes have been developed with a nitrogen heterocycle 2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenol as the ancillary ligand .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various methods. For example, the melting point, boiling point, and density can be measured experimentally .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Information on safety, risk, and hazard can often be found in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future research on 1,2,4-triazole derivatives could focus on designing and developing new materials involving 1,2,4-triazole systems . Additionally, further investigations could explore the antibacterial potential of these compounds .

properties

IUPAC Name

2-[(4-butyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-4-5-13-26-21(17-9-7-6-8-10-17)24-25-22(26)29-15-20(27)23-18-14-16(2)11-12-19(18)28-3/h6-12,14H,4-5,13,15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATAKLIHJSLCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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